4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Description
4-Chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a chlorinated benzene ring linked to a 4-(6-methoxypyridazin-3-yl)phenyl group via a sulfonamide bridge. This compound belongs to a broader class of sulfonamides known for diverse biological activities, including enzyme inhibition and antimicrobial effects . Its structural uniqueness lies in the methoxy-substituted pyridazine ring, which may influence electronic properties and binding interactions with biological targets.
Properties
IUPAC Name |
4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-24-17-11-10-16(19-20-17)12-2-6-14(7-3-12)21-25(22,23)15-8-4-13(18)5-9-15/h2-11,21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLXNQGHUHJRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the chloro and methoxypyridazinyl groups. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(6-methoxypyridazin-3-yl)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminosulfonamide derivative, while oxidation can produce a sulfone.
Scientific Research Applications
4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: Used as a tool compound to study enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves the inhibition of specific enzymes or proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial DNA replication and cell division .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Methoxy vs.
- Chloro vs. Amino Group: Sulfachloropyridazine () replaces the chlorine on the benzene ring with an amino group, which is critical for its antibacterial activity. The amino group likely facilitates hydrogen bonding with microbial targets .
- Schiff Base Incorporation : The Schiff base derivative () demonstrates significantly enhanced enzyme inhibition (urease IC₅₀ = 0.9 µM), highlighting the role of imine linkages in stabilizing target interactions .
Steric and Electronic Modifications
- Phenyl Substitution Position : G619-0263 has a 3-phenyl substitution versus the 4-phenyl in the target compound. This positional change may affect steric hindrance and binding pocket compatibility in biological systems .
- Methyl Group Addition : G619-0404 incorporates 3,5-dimethyl groups on the benzene ring, increasing steric bulk and hydrophobicity, which could influence pharmacokinetic properties like absorption .
Halogen Substitution Impact
- Chloro vs.
Implications for Drug Design
- Pyridazine Ring Optimization : The methoxy group on pyridazine in the target compound may serve as a hydrogen bond acceptor, a feature absent in ethoxy analogs. This could be leveraged in designing selective enzyme inhibitors .
- Hybrid Derivatives : Compounds combining sulfonamide backbones with heterocycles (e.g., pyrrolidine in ) or indole moieties () show promise for multi-target therapies, such as anticancer or anti-inflammatory agents .
Biological Activity
4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. Its structure includes a sulfonamide group, which is known for its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
Chemical Structure and Properties
- Molecular Formula : C17H14ClN3O3S
- Molecular Weight : 373.82 g/mol
- IUPAC Name : this compound
The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in the bacterial folate synthesis pathway. By mimicking PABA, this compound competes with the natural substrate, thereby disrupting the synthesis of folic acid necessary for DNA replication and cell division in bacteria.
Antibacterial and Antifungal Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. The sulfonamide group is particularly effective against a variety of gram-positive and gram-negative bacteria, as well as certain fungal strains.
Enzyme Inhibition Studies
In vitro studies have shown that this compound can inhibit various enzymes associated with bacterial metabolism. It has been used as a tool compound to investigate enzyme interactions and to elucidate the mechanisms underlying bacterial resistance .
Case Studies
-
Study on Antibacterial Efficacy :
A study published in PubMed evaluated the antibacterial activity of several sulfonamides, including derivatives of this compound. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli. -
Mechanistic Insights :
Another research article focused on the mechanism by which this compound inhibits DHPS, revealing that structural modifications can enhance its binding affinity, thereby increasing its efficacy against resistant strains of bacteria .
Data Tables
| Biological Activity | Test Organism | Concentration (µg/mL) | Result |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 10 | Significant inhibition |
| Antibacterial | Escherichia coli | 10 | Significant inhibition |
| Antifungal | Candida albicans | 20 | Moderate inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
